1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-5-3-4-6-13(12)7-8-15(21)20-9-14(10-20)24(22,23)16-18-17-11-19(16)2/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUDGUTTXIGFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to explore the biological activity of this specific compound through various studies and findings.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process starting from the appropriate azetidine derivatives and triazole precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that various triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antibacterial efficacy.
| Compound | Antibacterial Activity (MIC μg/mL) | Target Organisms |
|---|---|---|
| 1 | 32 | E. coli |
| 2 | 64 | S. aureus |
| 3 | 16 | Candida albicans |
In a study focusing on triazole derivatives, it was found that compounds with higher lipophilicity exhibited enhanced antibacterial activities against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. In vitro studies have indicated that certain derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HT-29), and cervical (HeLa) cancers.
| Cell Line | IC50 (μg/mL) | Reference Compound |
|---|---|---|
| MCF-7 | 0.0585 | Camptothecin |
| HT-29 | 0.00217 | Camptothecin |
| HeLa | 0.0692 | Camptothecin |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways .
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in disease processes. For example, some triazole derivatives have demonstrated inhibitory activity against cholinesterase enzymes, which are crucial in neurodegenerative diseases.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 157.31 |
| Butyrylcholinesterase | 46.42 |
These findings suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in various biological assays:
- Antibacterial Efficacy : A study reported that a series of triazole compounds showed potent activity against multiple bacterial strains with MIC values ranging from 8 to 128 μg/mL.
- Anticancer Properties : Another investigation demonstrated that a related triazole derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activities. The presence of the 4-methyl-4H-1,2,4-triazole group in this compound suggests potential effectiveness against a range of bacterial and fungal pathogens. Triazole derivatives have been shown to inhibit the growth of various microorganisms by disrupting their cellular processes .
Anticancer Activity
Studies have demonstrated that triazole-based compounds can possess anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, compounds similar to 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one have been investigated for their ability to induce apoptosis in cancer cells through various pathways .
Step-by-Step Synthesis
- Formation of the Triazole Ring : The initial step often includes the reaction of appropriate hydrazines with carbonyl compounds to form the triazole ring.
- Sulfonylation : The introduction of the sulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides or anhydrides.
- Azetidine Formation : The azetidine ring is synthesized by cyclization reactions involving suitable precursors.
- Final Coupling : The final product is obtained by coupling the azetidine derivative with an o-tolyl ketone through acylation reactions.
Case Study 1: Antimicrobial Testing
A study tested a series of triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, a compound structurally related to this compound was found to inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity of the Azetidine-Sulfonyl Group
The azetidine ring’s strained four-membered structure and the electron-withdrawing sulfonyl group drive nucleophilic substitution reactions. Key findings include:
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Nucleophilic Attack : The sulfonyl-activated azetidine undergoes ring-opening with amines (e.g., methylamine) in DMF under basic conditions (K₂CO₃, 80°C), yielding secondary amines .
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Stability : The sulfonyl group stabilizes the azetidine ring against hydrolysis in aqueous acidic media (pH < 3) .
Triazole Ring Modifications
The 4-methyl-1,2,4-triazole moiety participates in hydrogen bonding and π–π stacking, with reactivity centered on its nitrogen atoms:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in THF using NaH as a base selectively alkylates the triazole’s N1 position, forming quaternary salts .
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation with alkyne-bearing molecules, expanding pharmacological potential .
Propanone Linker Transformations
The ketone group in the propan-1-one linker undergoes classical carbonyl reactions:
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Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol (85–90% yield).
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Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water forms an oxime derivative under reflux .
o-Tolyl Aromatic Substitutions
The ortho-methylphenyl group directs electrophilic substitutions:
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Nitration : Using concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methyl group (50–60% yield) .
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Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at the meta position, though steric hindrance reduces efficiency .
Cross-Coupling Reactions
Post-functionalization enables metal-catalyzed couplings:
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Suzuki-Miyaura : Bromination of the o-tolyl group followed by palladium-catalyzed coupling with arylboronic acids installs diverse aryl groups .
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Buchwald-Hartwig Amination : Introduces amine substituents via palladium/ligand systems .
Data Table: Representative Reactions and Yields
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules, focusing on substituents, synthetic routes, and inferred biological activities.
Key Observations :
Structural Variations and Bioactivity :
- The target compound ’s 4-methyl-4H-1,2,4-triazole sulfonyl group distinguishes it from analogs with 1H-1,2,3-triazole (e.g., ) or simpler aryl sulfonates (e.g., ). The 4-methyl group on the triazole may enhance metabolic stability compared to unsubstituted triazoles.
- The ferrocenyl analog demonstrates potent COX-2 inhibition (IC50 = 0.8 µM), suggesting that the sulfonyl-triazole motif in the target compound could similarly target inflammatory pathways.
- Piperazine-triazole hybrids exhibit antifungal activity, implying that nitrogen-rich heterocycles (e.g., azetidine-triazole) in the target compound may confer antimicrobial properties.
Synthetic Routes: The propan-1-one moiety in the target compound is likely synthesized via Claisen-Schmidt condensation, as seen in , where acetophenone derivatives react with benzyl alcohols. The azetidine sulfonylation step may parallel methods in , where sulfonyl chlorides react with azetidine amines.
The methylsulfonyl group in and is a known pharmacophore for COX-2 inhibition and kinase binding, suggesting similar targeting in the sulfonylated azetidine-triazole core.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the azetidine ring followed by sulfonylation and coupling with the o-tolyl-propan-1-one moiety. Key steps include:
- Sulfonylation: Introducing the 4-methyl-1,2,4-triazole sulfonyl group to the azetidine ring under anhydrous conditions using catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane .
- Coupling Reactions: Amide bond formation via EDCI/HOBt-mediated coupling to attach the propan-1-one group. Solvents (e.g., DMF) and temperature (0–25°C) critically affect reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | DMAP, DCM, RT, 12h | 65–75 |
| Coupling | EDCI/HOBt, DMF, 0°C → RT | 50–60 |
Basic: How can researchers confirm structural integrity post-synthesis?
Answer:
Combined spectroscopic and spectrometric techniques are essential:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify azetidine ring conformation (δ 3.5–4.5 ppm for N-CH₂), sulfonyl group (δ ~3.1 ppm for S-CH₃), and o-tolyl aromatic protons (δ 7.0–7.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity.
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
Given the triazole and sulfonyl motifs, prioritize assays targeting:
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
- Antimicrobial Activity: MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .
Table 2: Example Assay Parameters
| Assay Type | Target | Readout |
|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ via luminescence |
| MIC | S. aureus | Optical density (600 nm) |
Advanced: How to design experiments investigating the mechanism of action?
Answer:
- Target Identification: Use SPR (Surface Plasmon Resonance) to screen binding affinity against protein libraries. Triazole-sulfonyl groups often interact with ATP-binding pockets in kinases .
- Cellular Pathway Analysis: RNA-Seq or Western Blotting to track downstream signaling (e.g., MAPK/ERK pathways) after compound treatment .
- Mutagenesis Studies: Engineer kinase mutants (e.g., T790M EGFR) to validate binding specificity.
Advanced: How to resolve contradictory efficacy data across cell lines?
Answer:
Contradictions may arise from metabolic differences or off-target effects. Strategies include:
- Metabolic Profiling: LC-MS/MS to identify metabolites in resistant vs. sensitive cell lines .
- CRISPR Screening: Knockout libraries to pinpoint genes modulating compound efficacy .
- Dose-Response Synergy Tests: Combine with known inhibitors (e.g., gefitinib) to assess combinatorial effects .
Advanced: What computational methods predict reactivity and stability?
Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to assess sulfonyl group electrophilicity and azetidine ring strain .
- MD Simulations: Simulate solvation in physiological buffers (e.g., PBS) to predict aggregation or degradation.
- pKa Prediction: Tools like MarvinSketch estimate protonation states affecting bioavailability .
Advanced: How does the sulfonyl group influence pharmacokinetics?
Answer:
- Lipophilicity (LogP): Sulfonyl groups reduce LogP, enhancing solubility but potentially limiting membrane permeability.
- Metabolic Stability: Cytochrome P450 inhibition assays (e.g., CYP3A4) assess susceptibility to oxidation .
- Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction, critical for dose optimization .
Advanced: What challenges arise in scaling synthesis, and how to address them?
Answer:
- Thermal Sensitivity: Azetidine rings may decompose at high temperatures. Use flow chemistry for precise temperature control .
- Purification at Scale: Switch from column chromatography to HPLC-prep with C18 columns for reproducibility.
- Byproduct Formation: Monitor via in-line IR spectroscopy to adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
